[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a heterocyclic ester featuring two distinct aromatic systems: a 5-(2,4-difluorophenyl)-1,2-oxazole moiety and a 1,2-benzoxazol-3-ylacetate group. This structural complexity positions the compound as a candidate for pharmaceutical or materials science applications, necessitating comparison with analogs to elucidate structure-activity relationships.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O4/c20-11-5-6-13(15(21)7-11)18-8-12(22-27-18)10-25-19(24)9-16-14-3-1-2-4-17(14)26-23-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRWEZVRKABBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sodium hydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a complex organic compound featuring oxazole and benzoxazole rings. It has the molecular formula and a molecular weight of 370.3 g/mol. The compound's unique structural features suggest potential biological activities that could be exploited in medicinal chemistry.
The biological activity of this compound has been investigated through its antimicrobial and cytotoxic effects.
Antimicrobial Activity
- Compounds with oxazole and benzoxazole moieties exhibit significant antimicrobial properties.
- The compound has demonstrated both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast species like Candida albicans.
The minimum inhibitory concentration (MIC) values against various microorganisms are summarized in the following table:
| Microorganism | MIC (mg/ml) | Activity Type |
|---|---|---|
| Escherichia coli ATCC 25922 | 0.4 | Bacteriostatic |
| Staphylococcus aureus ATCC 25923 | 6.25 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 0.2 | Bacteriostatic |
| Candida albicans PTCC 5011 | 0.05 | Bactericidal |
Related Compounds
Other compounds with a similar structure to this compound include:
- N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide, which has the molecular formula and a molecular weight of 358.2956864 .
- [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol, which has the molecular formula and a molecular weight of 211.16500 .
- N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide .
Mechanism of Action
The mechanism by which [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate exerts its effects involves interactions with various molecular targets. The oxazole and benzoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions are often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazole/Acetate Derivatives
Compound A : 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2)
- Structure : Shares the 5-(2,4-difluorophenyl)-1,2-oxazole core but replaces the methyl ester with an amine group.
- Key Differences: The absence of the benzoxazolyl acetate moiety reduces molecular weight (MW ≈ 211 g/mol vs. ~386 g/mol for the target compound) and alters hydrogen-bonding capacity.
Compound B : 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
- Structure : Features a 4-chlorophenyl-substituted oxazole linked to an acetic acid group.
- Functional Group: The carboxylic acid group (vs. ester) increases polarity and solubility in aqueous media but may limit blood-brain barrier penetration .
Compound C : 2-(1,2-Benzoxazol-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
- Structure : Contains the benzoxazol-3-ylacetate group but replaces the ester with an amide linked to a morpholine-propyl chain.
- Key Differences :
Functional Group and Pharmacophore Analysis
Table 1: Comparative Analysis of Key Features
| Compound | Core Structure | Substituent/Functional Group | Molecular Weight (g/mol) | Hydrogen-Bonding Capacity | Predicted LogP |
|---|---|---|---|---|---|
| Target Compound | 5-(2,4-difluorophenyl)-1,2-oxazole | Methyl 2-(1,2-benzoxazol-3-yl)acetate | ~386 | Moderate (ester O, benzoxazole N/O) | ~3.2 |
| Compound A | 5-(2,4-difluorophenyl)-1,2-oxazole | 3-Amine | ~211 | High (NH₂) | ~2.1 |
| Compound B | 5-(4-chlorophenyl)-1,2-oxazole | Acetic Acid | ~237 | High (COOH) | ~2.8 |
| Compound C | 1,2-Benzoxazole | Acetamide + morpholine-propyl | ~303 | High (amide NH, morpholine O) | ~1.5 |
Key Observations :
- Solubility : Carboxylic acid (Compound B) and morpholine (Compound C) groups increase hydrophilicity, whereas the target compound’s ester group balances lipophilicity and moderate polarity.
- Metabolic Stability : The ester in the target compound may undergo hydrolysis faster than the amide in Compound C but slower than the carboxylic acid in Compound B.
Structural and Crystallographic Insights
Crystallographic tools such as SHELX and ORTEP-3 () have been critical in resolving molecular conformations. For example:
- Hydrogen Bonding : The benzoxazole ring in the target compound may participate in C–H···O/N interactions, as described in graph set analysis (), forming dimers or chains in the crystal lattice.
- Conformational Flexibility : The ester linkage allows rotational freedom, contrasting with the rigid amide group in Compound C.
Implications for Drug Design
- Target Compound : Optimal for environments requiring moderate lipophilicity (e.g., CNS penetration) and controlled metabolic release.
- Compound C : Superior for applications requiring prolonged half-life (amide stability) and enhanced solubility via morpholine.
Biological Activity
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a synthetic compound characterized by the presence of oxazole and benzoxazole rings. Its unique structural features suggest potential biological activities that could be exploited in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on recent studies and available literature.
- IUPAC Name : this compound
- CAS Number : 1210697-80-5
- Molecular Formula : C16H12F2N2O3
- Molecular Weight : 334.28 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have indicated that compounds with oxazole and benzoxazole moieties exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various microorganisms:
| Microorganism | MIC (mg/ml) | Activity Type |
|---|---|---|
| Escherichia coli ATCC 25922 | 0.4 | Bacteriostatic |
| Staphylococcus aureus ATCC 25923 | 6.25 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 0.2 | Bacteriostatic |
| Candida albicans PTCC 5011 | 0.05 | Bactericidal |
The compound demonstrated both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast species like Candida albicans .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- MCF-7 Cells : The compound induced cell death at concentrations as low as 0.01 mg/ml.
The cytotoxic mechanism is believed to involve the disruption of cellular membranes and interference with metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The oxazole and benzoxazole rings facilitate:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors can lead to altered signaling pathways that result in apoptosis in cancer cells.
These interactions are mediated through non-covalent forces such as hydrogen bonding and π–π stacking .
Case Studies
A notable study highlighted the effectiveness of similar oxazole derivatives in reducing biofilm formation in Staphylococcus aureus. The presence of the oxazole ring was crucial for the observed antimicrobial activity, suggesting that modifications to this structure could enhance efficacy .
Another study reported that compounds containing benzoxazole moieties exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications of this compound in oncology .
Q & A
Basic: What synthetic strategies are employed for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate and its intermediates?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with intermediates such as [5-(2,4-difluorophenyl)isoxazol-3-yl]methanol (CAS: 934188-81-5) . A common approach for benzoxazole derivatives involves coupling aryl acids with amino-hydroxy benzoate derivatives under reflux conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with excess aryl acid (e.g., 1,2-benzoxazole-3-acetic acid) in a 15-hour reflux to form ester linkages, followed by purification via ice-cold precipitation . Intermediate characterization should include , , and mass spectrometry to confirm regiochemistry and purity.
Basic: How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SIR97 ) . Refinement is conducted using SHELXL , which handles anisotropic displacement parameters and restraints for disordered atoms (e.g., fluorine substituents) . Visualization and validation of hydrogen bonding/geometry are achieved using ORTEP-3 and WinGX , which provide graphical interfaces for thermal ellipsoid plots and intermolecular interaction analysis . Crystallographic data should be deposited in the Cambridge Structural Database (CSD).
Advanced: How do hydrogen bonding interactions influence the solid-state packing of this compound?
Methodological Answer:
Graph set analysis (G) is critical for categorizing hydrogen-bonding motifs. For example, the benzoxazole and oxazole moieties may act as hydrogen bond acceptors via N or O atoms, forming interactions. These interactions often generate chains (e.g., motifs) or rings (e.g., ) that stabilize the crystal lattice . Computational tools like Mercury (CSD package) can quantify bond distances/angles, while Platon validates packing efficiency. Disordered fluorine atoms may require constraints during refinement to avoid overfitting .
Advanced: What challenges arise in refining the crystal structure due to fluorine atoms, and how are they addressed?
Methodological Answer:
Fluorine atoms exhibit high electron density and positional disorder, complicating refinement. Strategies include:
- Applying ADPs (anisotropic displacement parameters) to model thermal motion.
- Using SHELXL’s restraints (e.g., DFIX, SIMU) to maintain chemically reasonable F-C bond lengths (~1.34 Å) and angles .
- Employing TWIN/BASF commands in SHELXL for twinned crystals, common in fluorinated compounds due to pseudo-symmetry.
Validation with CheckCIF is essential to flag outliers in geometry or displacement parameters.
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : identifies fluorine environments (e.g., para/meta coupling in 2,4-difluorophenyl groups). resolves oxazole/benzoxazole proton splitting patterns.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., , expected 379.09).
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm) and C-F bonds (~1100–1250 cm) validate functional groups .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?
Methodological Answer:
SAR studies require systematic substitution of the difluorophenyl or benzoxazole moieties. For example:
- Replace the 2,4-difluorophenyl group with other halogens (Cl, Br) to assess electronic effects on bioactivity.
- Modify the ester linker to amides or ketones to probe metabolic stability.
Biological assays (e.g., enzyme inhibition, cell viability) are paired with docking studies (e.g., AutoDock Vina ) to correlate activity with molecular interactions. Similar agrochemical derivatives (e.g., oxathiapiprolin) show that fluorine substitution enhances binding to fungal targets like OSC (oxidosqualene cyclase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
